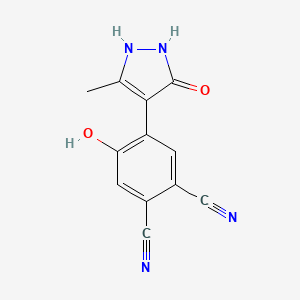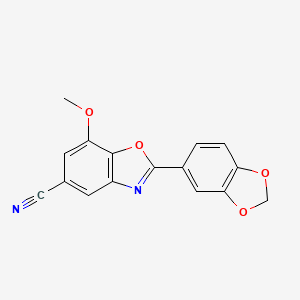![molecular formula C13H22N2O B11045529 N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide](/img/structure/B11045529.png)
N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide involves several steps. While I don’t have specific synthetic details for this compound, it can be synthesized through organic reactions. Researchers typically use established methods to construct the pyrrolidine ring and introduce the ynamide functionality.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited. research laboratories can synthesize it using smaller-scale procedures.
Analyse Chemischer Reaktionen
Reactivity: N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide may undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the ynamide moiety.
Reduction: Reduction reactions may alter the pyrrolidine ring or the ynamide group.
Substitution: Substituents on the pyrrolidine ring can be replaced.
Addition: The ynamide triple bond allows for addition reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example:
Hydrogenation: Use hydrogen gas and a suitable catalyst for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Substitution: Employ nucleophiles (e.g., amines) and appropriate solvents.
Addition: Alkynes react with electrophiles (e.g., halogens) to form addition products.
Major Products: The major products depend on the specific reaction conditions. Potential products include substituted pyrrolidines or modified ynamides.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: While specific biological applications are not well-documented, compounds with pyrrolidine scaffolds often exhibit bioactivity. Further research is needed to explore its potential as a drug lead or probe.
Industry: Industrial applications remain speculative due to limited data. its unique structure may inspire novel materials or catalysts.
Wirkmechanismus
The precise mechanism by which N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide exerts its effects remains an open question. Investigating its interactions with biological targets and pathways is crucial for understanding its mode of action.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide with related pyrrolidine derivatives. Highlighting its uniqueness involves considering its structural features and reactivity compared to other compounds in the same class.
Eigenschaften
Molekularformel |
C13H22N2O |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]but-2-ynamide |
InChI |
InChI=1S/C13H22N2O/c1-4-5-13(16)14-8-12-6-7-15(10-12)9-11(2)3/h11-12H,6-10H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
JQISPBMHAJGGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)NCC1CCN(C1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclopentyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045449.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11045462.png)
![1-cyclohexyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045466.png)
![1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)
![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one](/img/structure/B11045502.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)
![5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045509.png)
![N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide](/img/structure/B11045510.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)
![N-(2-(1H-Imidazol-1-yl)ethyl)-2-(3-oxo-2-(pyridin-3-ylmethyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-7-yl)acetamide](/img/structure/B11045516.png)
![3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one](/img/structure/B11045524.png)
